![molecular formula C16H12N2O7 B2378041 exo-cis-(+/-)-1-(Benzylamido-methyl-3-nitro)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride CAS No. 1418113-65-1](/img/structure/B2378041.png)
exo-cis-(+/-)-1-(Benzylamido-methyl-3-nitro)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride
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Description
Exo-cis-(+/-)-1-(Benzylamido-methyl-3-nitro)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride is a useful research compound. Its molecular formula is C16H12N2O7 and its molecular weight is 344.279. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Crystal Structure
The synthesis of related compounds such as Dimethyl-7-oxabicyclo[2.2.1]hept-5-ene exo,exo-2,3-dicarboxylate involves Fisher esterification and has been characterized using various techniques including FT-IR, NMR, TGA-DSC, and single crystal X-ray diffraction, highlighting its structural properties (Vera et al., 2007).
Polymerization Processes
The compound's derivatives, specifically exo,exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, have been utilized in aqueous ring-opening metathesis polymerization, yielding polymers with different cis-vinylenes percentages. This process demonstrates the utility of the compound in polymer chemistry (Feast & Harrison, 1991).
Ring Enlargement Reactions
The compound and its derivatives have been used in Demjanov and Tiffeneau-Demjanov ring enlargement reactions, providing insight into stereo- and regioselective additions to soft electrophiles (Fattori, Henry, & Vogel, 1993).
Synthesis of Bioactive Molecules
The synthesis and structural characterization of derivatives of 7-oxabicyclo[2.2.1]hept-5ene-2,3-dicarboxylic anhydride, such as N-2,3-Dimethyl-5-oxo-1-phenyl-1H-pyrazol-4-yl-7-oxa-bicyclo[2,2,1]hept-5-ene-2,3-dicarboximide, have been reported. These derivatives are significant due to their pharmacological activities, including antitumor, antivirus, analgesic, sedative, and fungicidal activities (Liang & Jian, 2014).
Topological Analysis for Reactivity Insights
Electron density distribution studies of substituted norbornene derivatives, including 7-oxabicylo[2.2.1]hept-5-ene-exo-2,3-dicarboxylic anhydride, have provided insights into exo-selective additions and intermolecular interaction energies, enhancing the understanding of the compound's reactivity (Gianopoulos et al., 2016).
properties
IUPAC Name |
N-[[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-1-yl]methyl]-3-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O7/c19-13(8-2-1-3-9(6-8)18(22)23)17-7-16-5-4-10(25-16)11-12(16)15(21)24-14(11)20/h1-6,10-12H,7H2,(H,17,19)/t10-,11-,12+,16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTMJIRHSOANHH-OVZMXSCWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC23C=CC(O2)C4C3C(=O)OC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC[C@]23C=C[C@H](O2)[C@H]4[C@@H]3C(=O)OC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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